molecular formula C11H12O6 B1334441 (4-Formyl-2,6-dimethoxyphenoxy)acetic acid CAS No. 812642-73-2

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

Cat. No. B1334441
CAS RN: 812642-73-2
M. Wt: 240.21 g/mol
InChI Key: NNJAVTAELGZGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .

Scientific Research Applications

Synthesis of Biomass-Derived Chemicals

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: is used in the synthesis of chemicals derived from biomass, such as syringaldehyde . This application is crucial for developing sustainable and eco-friendly chemical production methods that rely on renewable resources rather than fossil fuels.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis processes. It’s particularly valuable in reactions where a formyl group or a protected hydroxyl group is needed . This versatility makes it a valuable tool for chemists working on complex organic synthesis.

Material Chemistry

In material chemistry, (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to modify the properties of materials at a molecular level. Its reactive groups allow for the creation of new polymers with potential applications in various industries .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, where it could be used to synthesize new drug candidates. Its structural features make it a candidate for the creation of compounds with biological activity .

Coordination Chemistry

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: can be used to prepare a broad range of coordination compounds through reactions with metallic centers. These compounds are important for catalysis and materials science .

Alkyne Chemistry

The compound is also relevant in alkyne chemistry. Alkynes are a group of organic compounds characterized by a carbon-carbon triple bond, and (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to introduce alkyne functionalities into other molecules, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAVTAELGZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397449
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

CAS RN

812642-73-2
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the molecular formula and weight of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid as C11H12O6 []. Using this formula and the periodic table, we can calculate the molecular weight to be 240.21 g/mol.

Q2: What interesting structural feature is observed in the carboxylic acid chain of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A2: The abstract mentions that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O—H⋯O hydrogen bonds []. This conformation suggests a stabilized structure influenced by these internal hydrogen bonding interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.